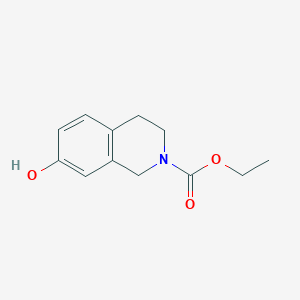

2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

Descripción general

Descripción

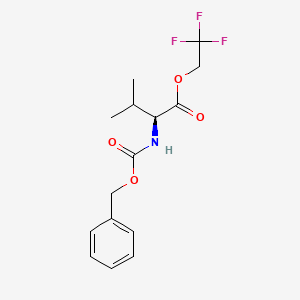

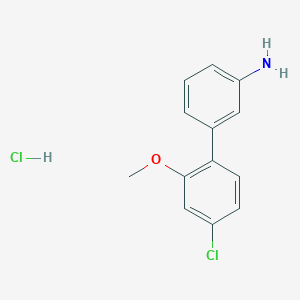

2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol is a chemical compound with the CAS Number: 933710-17-9 . It has a molecular weight of 163.22 and its IUPAC name is 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol . It is usually in the form of a powder .

Synthesis Analysis

The synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol involves several steps. In one approach, base promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane 5 with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride 14 gave the corresponding 2,2-dialkylated 1,3-dithiane 15 . This was then converted into the dithiane derivative 19 of the parent 2,3,4,5-tetrahydro-1H-2-benzazepin-4-one by desilylation, oxidation, and cyclisation via a reductive amination .Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Drug Discovery

Benzazepine derivatives, including structures similar to "2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol," have been identified as key compounds in drug discovery due to their wide range of biological activities. The synthesis of various benzazepine analogues has led to the identification of compounds with potential applications against diseases lacking effective treatments, such as certain cancers, and in addressing the challenge of antibiotic resistance. This highlights the significance of heterocyclic chemistry in discovering new therapeutic agents (Földesi, Volk, & Milen, 2018).

Pharmacological Applications

The pharmacological exploration of benzazepine derivatives has revealed compounds with notable activities, including cytotoxic effects against cancer cells and the inhibition of multidrug resistance proteins. Such findings underscore the therapeutic potential of these compounds in cancer treatment and overcoming drug resistance, demonstrating the diverse applications of benzazepine derivatives beyond their traditional uses (Kawase, Saito, & Motohashi, 2000).

Biological and Chemical Diversity

Research has also focused on the synthesis and evaluation of benzazepine derivatives for their potential to interact with various biological targets, highlighting the adaptability and utility of these compounds in developing new medications. The ability of benzazepines to modulate diverse biological pathways is a testament to their value in drug design and discovery (Stefaniak & Olszewska, 2021).

Environmental and Ecotoxicological Considerations

Beyond pharmacological applications, there is a growing interest in understanding the environmental impact and fate of benzodiazepine derivatives. Studies on the occurrence, transformation, and removal of these compounds from water bodies have become increasingly important, given their widespread use and potential environmental persistence. This area of research is crucial for assessing the ecological risks associated with the release of benzazepine derivatives into the environment (Kosjek et al., 2012).

Propiedades

IUPAC Name |

2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10-5-6-11-7-8-3-1-2-4-9(8)10/h1-4,10-12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTCSQHVULAFEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC=CC=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1426036.png)

![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]azetidine](/img/structure/B1426046.png)

![4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426048.png)

![3-Oxa-7-azabicyclo[3.3.1]nonane; acetic acid](/img/structure/B1426055.png)